

# Anagyrine hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Anagyrine hydrochloride

Cat. No.: B12395175

Get Quote

## **Anagyrine Hydrochloride: A Technical Guide**

Anagyrine hydrochloride is the salt form of anagyrine, a quinolizidine alkaloid found in various plants of the Lupinus (lupine) genus and first isolated from Anagyris foetida.[1] This compound is of significant interest to the scientific community due to its notable biological activities, particularly its interaction with acetylcholine receptors. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological actions of anagyrine hydrochloride, along with relevant experimental methodologies.

## **Chemical Structure and Properties**

Anagyrine is a tetracyclic alkaloid. The hydrochloride salt is formed by the reaction of anagyrine with hydrochloric acid.

#### Chemical Structure:

- IUPAC Name: (7=,7aR,14=)-7,7a,8,9,10,11,13,14-Octahydro-4H,6H-7,14-methanodipyrido[1,2-a:1',2'-e][2][3]diazocin-4-one hydrochloride
- Synonyms: Monolupine hydrochloride, Rhombinine hydrochloride[2][4][5]
- Molecular Formula: C<sub>15</sub>H<sub>20</sub>N<sub>2</sub>O · HCl[4][6]
- SMILES: C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O.Cl



InChl Key: DEMGDGGVPBYMNN-NLPVPVDASA-N[4][6]

Physical and Chemical Properties:

The following table summarizes the key physical and chemical properties of anagyrine and its hydrochloride salt.

Property	Value	Reference(s)
Anagyrine		
Molecular Weight	244.34 g/mol	[1][7]
Anagyrine Hydrochloride		
Molecular Weight	280.79 g/mol	[4][5][6][8]
Appearance	Solid	[8]
Purity (Reference Standard)	≥90.0% (HPLC)	[4][6]
Storage Temperature	-20°C	[4][6][7]
Solubility	Soluble in methanol or DMSO	[7]

## **Biological Activity and Mechanism of Action**

**Anagyrine hydrochloride**'s primary biological effect is its interaction with cholinergic receptors, specifically muscarinic and nicotinic acetylcholine receptors (nAChRs).[1][2] It is a potent desensitizer of nAChRs.[2][7]

Receptor Binding and Functional Activity:

**Anagyrine hydrochloride** exhibits a complex interaction with acetylcholine receptors, acting as both a partial agonist and a desensitizer, particularly at nAChRs. The following table summarizes its in vitro activity.

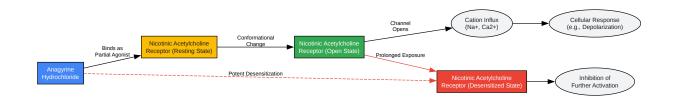


Parameter	Cell Line	Value	Reference(s)
Muscarinic Receptor Binding (IC <sub>50</sub> )	-	132 μΜ	[2][8]
Nicotinic Receptor Binding (IC <sub>50</sub> )	-	2096 μΜ	[2][8]
Partial Agonist Activity (EC50)	SH-SY5Y	4.2 μΜ	[2]
TE-671	231 μΜ	[2]	
nAChR Desensitization (DC50)	SH-SY5Y	6.9 μΜ	[2]
TE-671	139 μΜ	[2]	

The teratogenic effects of anagyrine, leading to conditions like "crooked calf disease" in livestock, are attributed to its ability to desensitize peripheral nAChRs, which can inhibit fetal movement.[1][7] Anagyrine has also been reported to have antiarrhythmic, tachycardic, diuretic, and purgative properties.[7]

#### Signaling Pathway:

The interaction of anagyrine with the nicotinic acetylcholine receptor, leading to its desensitization, is a key aspect of its mechanism of action.



Click to download full resolution via product page



Anagyrine's interaction with the nicotinic acetylcholine receptor.

### **Experimental Protocols**

The study of **anagyrine hydrochloride** involves various experimental techniques, from isolation from natural sources to in vitro functional assays.

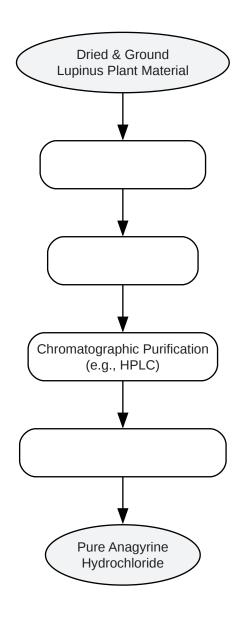
Isolation of Anagyrine from Lupinus Species:

A general protocol for the isolation of anagyrine from plant material is as follows:

- Extraction: The dried and ground plant material (e.g., Lupinus seeds or aerial parts) is extracted with a suitable solvent, such as a mixture of methanol and water, often acidified to facilitate alkaloid extraction.
- Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate
  the alkaloids from other plant constituents. The extract is acidified, and non-alkaloidal
  components are removed by extraction with an organic solvent. The aqueous layer is then
  basified, and the alkaloids are extracted into an immiscible organic solvent like chloroform or
  dichloromethane.
- Purification: The crude alkaloid extract is further purified using chromatographic techniques such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Crystallization: The purified anagyrine free base is dissolved in a suitable solvent and treated with hydrochloric acid to form the hydrochloride salt, which is then crystallized.

Workflow for Isolation and Purification:





Click to download full resolution via product page

Workflow for the isolation of **anagyrine hydrochloride**.

In Vitro Assay for nAChR Desensitization:

The desensitizing effect of **anagyrine hydrochloride** on nAChRs can be assessed using cell-based functional assays, for example, with SH-SY5Y cells which endogenously express nAChRs.

 Cell Culture: SH-SY5Y cells are cultured in appropriate media and seeded into 96-well plates.



- Fluorescent Dye Loading: The cells are loaded with a membrane potential-sensitive fluorescent dye.
- Compound Addition: Anagyrine hydrochloride at various concentrations is added to the wells.
- Agonist Challenge: After a pre-incubation period with anagyrine hydrochloride, a known nAChR agonist (e.g., nicotine or epibatidine) is added to stimulate the receptors.
- Signal Detection: The change in fluorescence, corresponding to the change in membrane potential upon receptor activation, is measured using a fluorescence plate reader.
- Data Analysis: The degree of inhibition of the agonist-induced response by anagyrine
   hydrochloride is calculated to determine the DC<sub>50</sub> value.

#### **Analytical Methods**

The identification and quantification of **anagyrine hydrochloride** are typically performed using a combination of chromatographic and spectroscopic techniques.

- High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of anagyrine in plant extracts and biological samples. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is commonly employed.
- Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS provides structural information and sensitive detection. Electrospray ionization (ESI) is a common ionization technique.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for the structural elucidation of the anagyrine molecule.
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

This guide provides a foundational understanding of **anagyrine hydrochloride** for research and development purposes. For more detailed experimental procedures and data, it is



recommended to consult the primary scientific literature.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Activation and Desensitization of Nicotinic α7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Upregulation of Surface α4β2 Nicotinic Receptors Is Initiated by Receptor Desensitization after Chronic Exposure to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Desensitization of nicotinic ACh receptors: shaping cholinergic signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fast desensitization of acetylcholine receptors induced by a spider toxin PMC [pmc.ncbi.nlm.nih.gov]
- 8. datapdf.com [datapdf.com]
- To cite this document: BenchChem. [Anagyrine hydrochloride chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395175#anagyrine-hydrochloride-chemicalstructure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com